3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid
Description
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted at the 2-position with a dimethylamino group and at the 5-position with a trifluoromethyl group. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and ionic interactions .
Properties
IUPAC Name |
3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-12(7-11(8-19-13)15(16,17)18)9-4-3-5-10(6-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJTMGJNYCYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid (commonly referred to as DMTB) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of DMTB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13F3N2O2
- Molecular Weight : 310.28 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl moiety, which are critical for its biological activity.
Biological Activity Overview
DMTB has been investigated for various biological activities, including:
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Anticancer Activity
DMTB has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, DMTB exhibited significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 1.48 to 5.33 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.48 |
| PC-3 | 5.33 |
| HCT-116 | 3.46 |
The mechanism by which DMTB exerts its anticancer effects involves the following pathways:
- Cell Cycle Arrest : DMTB induces G2/M phase arrest in cancer cells, leading to inhibited cell division.
- Apoptosis Induction : It promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Targeting Signaling Pathways : DMTB has been identified as an inhibitor of the p38 MAPK signaling pathway, which is crucial in regulating inflammation and cell survival .
Anti-inflammatory Effects
DMTB has also been studied for its anti-inflammatory properties. In vivo studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation . The compound's ability to inhibit LPS-induced TNF-alpha release suggests its potential for treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of DMTB on various tumor cell lines using MTT assays. Results indicated that DMTB effectively inhibited cell proliferation and induced apoptosis, particularly in breast and prostate cancer cells .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, DMTB administration resulted in a significant decrease in microglial activation and reduced levels of inflammatory markers, highlighting its therapeutic potential in neuroinflammatory conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Methyl and Ethyl Ester Derivatives
Compound: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester
- Molecular Formula : C₁₆H₁₅F₃N₂O₂
- Molecular Weight : 324.31
- Key Features : Methyl ester derivative of the parent benzoic acid.
- Comparison: The ester group improves lipophilicity, enhancing membrane permeability compared to the free acid form. Acts as a prodrug, requiring enzymatic hydrolysis (e.g., esterases) to release the active carboxylic acid. Ethyl ester analogs (e.g., 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid ethyl ester) show similar properties but with slightly increased molecular weight (329.71) and altered pharmacokinetics .
Boronic Acid Analog
Compound : (2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Molecular Formula: C₁₃H₁₁BF₃NO₃
- Molecular Weight : 313.04
- Key Features : Boronic acid substituent replaces the benzoic acid group; benzyloxy group at pyridine 2-position.
- Comparison: Boronic acid functionality enables use in Suzuki-Miyaura cross-coupling reactions, making it a synthetic intermediate rather than a bioactive molecule.
Furopyridine-Based Analog
Compound: 3-(2-(4-Fluorophenyl)-3-(methylcarbamoyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridin-5-yl)benzoic acid
- Molecular Formula : C₂₃H₁₇F₄N₃O₃
- Molecular Weight : 471.40
- Key Features: Fused furo[2,3-b]pyridine ring system with 4-fluorophenyl and trifluoroethylamino substituents.
- Additional substituents (methylcarbamoyl, 4-fluorophenyl) introduce steric bulk and hydrogen-bonding capacity, which may improve target affinity but reduce solubility .
Pyrimidine-Based Analog
Compound: 3-(2-Aminopyrimidin-5-yl)benzoic acid
- Molecular Formula : C₁₁H₉N₃O₂
- Molecular Weight : 227.21
- Key Features: Pyrimidine ring replaces pyridine; amino group at pyrimidine 2-position.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Solubility and Bioavailability :
- The target compound’s carboxylic acid group ensures moderate aqueous solubility (pH-dependent), whereas ester derivatives (e.g., methyl ester) exhibit superior membrane permeability but require metabolic activation .
- Pyrimidine analogs, with fewer hydrophobic groups, show improved solubility but reduced target engagement in hydrophobic binding pockets .
Target Binding and Selectivity: The trifluoromethyl group in the target compound enhances van der Waals interactions with hydrophobic enzyme pockets, a feature shared with the furopyridine analog’s 4-fluorophenyl group . Dimethylamino and pyridine nitrogen in the target compound may engage in charge-transfer interactions, unlike the pyrimidine analog’s amino group, which offers hydrogen-bonding but lacks comparable steric effects .
Synthetic Accessibility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
